Dimethyltin dibromide
Overview
Description
Dimethyltin dibromide, also known as dibromodimethyltin, is an organotin compound with the chemical formula (CH₃)₂SnBr₂. It is a colorless to pale yellow solid that is used in various chemical reactions and industrial applications. This compound is part of the broader class of organotin compounds, which are known for their versatility and utility in different fields.
Mechanism of Action
Target of Action
Dimethyltin dibromide is a chemical compound with the formula (CH3)2SnBr2
Biochemical Pathways
One study has shown that organotin compounds can be synthesized through a one-pot reaction involving dimethyltin oxide, 2-hydroxy-4-methoxybenzophenone, and α-amino acids . .
Action Environment
It’s known that the properties and effects of chemical compounds can be influenced by various environmental factors, such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Dimethyltin dibromide plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metalloproteins, where it can act as an inhibitor or activator depending on the specific biochemical context. The interactions of this compound with these biomolecules often involve coordination bonds with the tin atom, leading to changes in the conformation and activity of the target proteins.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to oxidative stress in cells, which in turn affects the Wnt signaling pathway and cytoskeletal development . This compound can also induce changes in gene expression, leading to altered cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, this compound can inhibit the activity of certain metalloproteins by binding to their active sites, thereby preventing substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with persistent changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of this compound have been associated with oxidative stress and cytotoxicity in animal models . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and detoxification processes . This compound can also interact with other metabolic enzymes, affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can be distributed to various cellular compartments, including the cytoplasm and organelles . The localization and accumulation of this compound within specific tissues can influence its biochemical activity and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound is crucial for understanding its precise biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyltin dibromide can be synthesized through the reaction of dimethyltin dichloride with hydrogen bromide. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. Another method involves the direct reaction of methyl bromide with metallic tin in the presence of a catalyst, such as methanol and magnesium, at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound often involves the direct synthesis route due to its simplicity and cost-effectiveness. The reaction between methyl bromide and tin is conducted in a continuous feed system under high pressure to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyltin dibromide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the bromine atoms with other functional groups.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different organotin compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting with an amine can produce dimethyltin amine derivatives, while reaction with an alcohol can yield dimethyltin alkoxide compounds .
Scientific Research Applications
Dimethyltin dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It has been studied for its potential biological activity and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
Dimethyltin dichloride: Similar in structure but with chlorine atoms instead of bromine.
Trimethyltin chloride: Contains three methyl groups and one chlorine atom.
Tributyltin chloride: Contains three butyl groups and one chlorine atom.
Uniqueness
Dimethyltin dibromide is unique due to its specific reactivity and applications. The presence of bromine atoms makes it more reactive in certain substitution reactions compared to its chloride counterparts. Additionally, its use in industrial applications, particularly in PVC stabilization and polymer synthesis, highlights its versatility and importance .
Properties
IUPAC Name |
dibromo(dimethyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3.2BrH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHQOGRRQASQAR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Br2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182036 | |
Record name | Stannane, dibromodimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2767-47-7 | |
Record name | Dibromodimethylstannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2767-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stannane, dibromodimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002767477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, dibromodimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dibromo(dimethyl)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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